molecular formula C22H23ClN2O2 B7712310 N-butyl-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide

N-butyl-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide

Cat. No.: B7712310
M. Wt: 382.9 g/mol
InChI Key: HZRNSUIRZLXQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Amidation: The final step involves the formation of the benzamide by reacting the chlorinated quinoline derivative with butylamine and a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the quinoline moiety can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated benzamide.

    Substitution: Amino or thiol-substituted benzamides.

Scientific Research Applications

N-butyl-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors due to its unique structural features.

    Biological Studies: It can be employed in studies investigating the biological activity of quinoline derivatives, including their antimicrobial, antiviral, and anticancer properties.

    Material Science: The compound’s unique chemical properties make it suitable for use in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-butyl-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzamide: Lacks the chloro and quinoline substituents, resulting in different chemical properties and biological activities.

    2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide: Similar structure but lacks the butyl group, which may affect its solubility and bioavailability.

    N-butyl-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group, leading to different reactivity and biological activity.

Uniqueness

N-butyl-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is unique due to the presence of both the butyl and chloro substituents, as well as the quinoline moiety

Properties

IUPAC Name

N-butyl-2-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-3-4-11-25(22(27)18-7-5-6-8-19(18)23)14-17-13-16-10-9-15(2)12-20(16)24-21(17)26/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRNSUIRZLXQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.